molecular formula C5H11NO2S B1429327 D-Methionine-d3 (S-methyl-d3) CAS No. 284665-18-5

D-Methionine-d3 (S-methyl-d3)

Cat. No. B1429327
M. Wt: 152.23 g/mol
InChI Key: FFEARJCKVFRZRR-YLSDRZBNSA-N
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Description

D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an α-amino acid essential for humans and plays a role in angiogenesis . The isotopic enrichment of D-Methionine-d3 (S-methyl-d3) is 98 atom % D .


Synthesis Analysis

D-Methionine-d3 (S-methyl-d3) is produced endogenously from methionine and ATP by the action of the enzyme methionine adenosyltransferase . It is an important orally active methyl group donor .


Molecular Structure Analysis

The molecular formula of D-Methionine-d3 (S-methyl-d3) is CD3SCH2CH2CH(NH2)COOH . Its molecular weight is 152.23 .


Chemical Reactions Analysis

D-Methionine-d3 (S-methyl-d3) is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .


Physical And Chemical Properties Analysis

D-Methionine-d3 (S-methyl-d3) is a solid substance . It has an optical activity of [α]25/D -23.1°, c = 1 in 1 M HCl . Its melting point is 273 °C (dec.) (lit.) .

Scientific Research Applications

  • Cellular Uptake Visualization : D-Methionine-d3 and other deuterated biomolecules like d8-Met are instrumental in visualizing cellular uptake in live cells, particularly in studies involving cancer metabolism and epigenetics. This is achieved through methods like stimulated Raman scattering (SRS) imaging, which enables the observation of subcellular distributions of small biomolecules (Spratt et al., 2022).

  • Nutritional Impact in Aquaculture : Studies on aquatic animals such as Nile tilapia have shown that dietary supplementation with methionine sources like dl-methionyl-dl-methionine (Met-Met) can significantly enhance growth performance, antioxidant ability, and essential amino acid content. This also impacts the diversity of intestinal microbiota, indicating a broad influence on health and growth (Guo et al., 2019).

  • Radioprotection in Therapeutic Treatments : Research indicates that D-Methionine can protect against DNA damage caused by radiation therapy, particularly with carbon ions. This protective effect is thought to be similar to that of dimethylsulfoxide (DMSO), functioning through hydroxyl radical scavenging (Yogo et al., 2020).

  • Role in Cancer Growth Control : Methionine's role in cancer is complex and involves its functions in DNA methylation and polyamine synthesis. Restricting methionine might be an effective strategy in controlling cancer growth, particularly in cancers dependent on methionine for survival and proliferation (Cavuoto & Fenech, 2012).

  • Metabolic Significance in Livestock : In broiler chickens, different methionine sources, including its analogues, have been shown to influence biochemical and physiological parameters. This includes effects on growth performance, immune response, and nutrient absorption in the intestine (Zhang et al., 2017).

  • Therapeutic Potential in Type 2 Diabetes : L-Methionine supplementation has shown promising results in improving type 2 diabetes-induced alterations in glucose and lipid metabolism. This is achieved through modulation of one-carbon metabolism and methylation status, similar to the effects of metformin (Navik et al., 2019).

Safety And Hazards

D-Methionine-d3 (S-methyl-d3) is non-hazardous for transport . It is stable if stored under recommended conditions .

properties

IUPAC Name

(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-YLSDRZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745710
Record name D-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Methionine-d3 (S-methyl-d3)

CAS RN

284665-18-5
Record name D-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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